molecular formula C13H12BrClN2O2 B12884261 2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol

2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol

Katalognummer: B12884261
Molekulargewicht: 343.60 g/mol
InChI-Schlüssel: YTUQUBARLSAGGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol is a complex organic compound that features a furan ring substituted with bromine and dimethylamino groups, a methylene bridge, and a chlorophenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol typically involves multi-step organic reactionsThe methylene bridge is then formed through a condensation reaction with an appropriate aldehyde or ketone, and finally, the chlorophenol moiety is introduced through a substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .

Eigenschaften

Molekularformel

C13H12BrClN2O2

Molekulargewicht

343.60 g/mol

IUPAC-Name

2-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-5-chlorophenol

InChI

InChI=1S/C13H12BrClN2O2/c1-17(2)13-10(14)6-9(19-13)7-16-11-4-3-8(15)5-12(11)18/h3-7,18H,1-2H3

InChI-Schlüssel

YTUQUBARLSAGGI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=C(O1)C=NC2=C(C=C(C=C2)Cl)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.